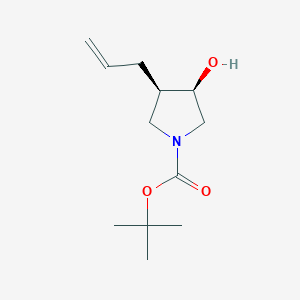

(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry. The compound’s unique structure, featuring a tert-butyl group, an allyl group, and a hydroxyl group, makes it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a Paal-Knorr condensation reaction, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.

Introduction of the Allyl Group: The allyl group can be introduced via a nucleophilic substitution reaction using an allyl halide and a suitable base.

tert-Butyl Protection: The tert-butyl group can be introduced using tert-butyl chloroformate in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the compound, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution: The allyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Allyl halides, suitable bases like triethylamine.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Regeneration of hydroxyl derivatives.

Substitution: Formation of substituted pyrrolidines.

Scientific Research Applications

(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical pathways. The hydroxyl group can form hydrogen bonds, while the allyl and tert-butyl groups provide steric and electronic effects that modulate the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate: Unique due to its specific substitution pattern and chiral centers.

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another tert-butyl-containing compound with different functional groups and applications.

tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate: Similar structure but may lack specific chiral centers.

Uniqueness

This compound is unique due to its combination of chiral centers, functional groups, and its ability to serve as a versatile intermediate in organic synthesis. Its specific stereochemistry allows for selective interactions in biological systems, making it valuable in medicinal chemistry and drug development .

Biological Activity

(3R,4R)-tert-Butyl 3-allyl-4-hydroxypyrrolidine-1-carboxylate is a chiral organic compound notable for its unique structural features, including a pyrrolidine ring with a tert-butyl group, an allyl group, and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The molecular formula of this compound is C11H19NO3, with a molecular weight of approximately 227.30 g/mol. Its stereochemistry plays a crucial role in its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The presence of the hydroxyl group facilitates hydrogen bonding with target proteins, enhancing binding affinity and specificity. This compound may act through:

- Competitive Inhibition : Binding to the active site of enzymes, preventing substrate access.

- Allosteric Modulation : Binding to sites other than the active site, inducing conformational changes that affect enzyme activity.

Biological Activity Studies

Research has demonstrated that this compound exhibits various biological activities:

- Enzyme Inhibition : Studies indicate that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of serine proteases and kinases, which are critical in numerous physiological processes.

- Neuroprotective Effects : The pyrrolidine structure is often associated with neuroprotective properties. Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis.

- Anti-inflammatory Activity : The compound has been evaluated for its potential anti-inflammatory effects, demonstrating the ability to modulate inflammatory pathways in vitro.

Data Table: Biological Activities

Case Studies

Several case studies have explored the biological implications of this compound:

-

Case Study on Enzyme Inhibition :

- A study investigated its effect on a specific serine protease involved in cancer progression. Results indicated significant inhibition at micromolar concentrations, suggesting potential therapeutic applications in oncology.

-

Neuroprotective Study :

- In a model of neurodegeneration induced by oxidative stress, treatment with this compound resulted in reduced cell death and improved cell viability compared to control groups.

Properties

Molecular Formula |

C12H21NO3 |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

tert-butyl (3R,4R)-3-hydroxy-4-prop-2-enylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C12H21NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9-10,14H,1,6-8H2,2-4H3/t9-,10+/m1/s1 |

InChI Key |

XWAFVZGCUNQYNV-ZJUUUORDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)CC=C |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)CC=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.